molecular formula C21H31FO2 B585891 1-Fluoro-5a-androst-2-en-17b-ol Acetate CAS No. 14291-95-3

1-Fluoro-5a-androst-2-en-17b-ol Acetate

Cat. No.: B585891
CAS No.: 14291-95-3
M. Wt: 334.475
InChI Key: AKXMLSPPIQRPMU-KFEVXASFSA-N
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Description

1-Fluoro-5α-androst-2-en-17β-ol acetate is a fluorinated steroidal derivative characterized by a fluorine atom at the 1-position, a double bond at the 2-position, and an acetate ester at the 17β-hydroxyl group. This compound is synthesized via fluorination and acetylation of the androstane backbone, as described in early studies . Its structural modifications aim to enhance metabolic stability and bioavailability compared to non-fluorinated or non-acetylated analogs.

Properties

IUPAC Name

[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXMLSPPIQRPMU-KFEVXASFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747798
Record name (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14291-95-3
Record name (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5a-androst-2-en-17b-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor The fluorination at the 1-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-5a-androst-2-en-17b-ol Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the double bond into a single bond.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or saturated analogs.

Scientific Research Applications

1-Fluoro-5a-androst-2-en-17b-ol Acetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures and their reactivity.

    Biology: The compound is investigated for its potential effects on androgen receptors and related biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to androgen deficiency or excess.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Fluoro-5a-androst-2-en-17b-ol Acetate involves its interaction with androgen receptors. The fluorine atom at the 1-position can enhance the binding affinity to the receptor, potentially leading to increased biological activity. The acetate group at the 17-position may influence the compound’s metabolic stability and bioavailability. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and cellular functions related to male traits and reproductive activity.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : Fluorine at 1-position (target compound) vs. 2α-position () alters electronic effects. 1-Fluorine may destabilize adjacent double bonds, while 2α-fluorine could hinder enzymatic oxidation at the 3-position .
  • Acetate vs. Other Esters : The 17β-acetate group in the target compound is shorter-chain compared to enanthate (), leading to faster hydrolysis and shorter half-life .
  • Double Bonds : The 2-en configuration in the target compound contrasts with 1-en () or 5-en () isomers, affecting planarity and receptor binding .

Biological Activity

1-Fluoro-5a-androst-2-en-17b-ol acetate, a fluorinated steroid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

1-Fluoro-5a-androst-2-en-17b-ol acetate has the following chemical characteristics:

PropertyDescription
CAS Number 14291-95-3
Molecular Formula C21H29FO2
Molecular Weight 346.46 g/mol
IUPAC Name 1-fluoro-5α-androst-2-en-17β-ol acetate

The biological activity of 1-Fluoro-5a-androst-2-en-17b-ol acetate is primarily attributed to its interaction with androgen receptors (AR). This compound may act as an androgen receptor agonist or antagonist, influencing various physiological processes related to androgen signaling, including:

  • Anabolic Effects : Promoting muscle growth and strength.
  • Anti-inflammatory Properties : Potentially reducing inflammation through modulation of immune responses.

Research indicates that fluorinated steroids often exhibit enhanced binding affinity to steroid receptors compared to their non-fluorinated counterparts, which may lead to increased potency in biological systems .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that 1-Fluoro-5a-androst-2-en-17b-ol acetate can inhibit the activity of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia .
  • In Vivo Studies : Animal studies have shown that administration of this compound leads to significant increases in lean body mass and bone density, suggesting its potential as a therapeutic agent for muscle-wasting diseases.
  • Comparative Analysis : In a study comparing various steroid derivatives, 1-Fluoro-5a-androst-2-en-17b-ol acetate exhibited superior anabolic activity over traditional anabolic steroids, with a lower incidence of side effects typically associated with steroid use .

Summary of Biological Activities

The biological activities attributed to 1-Fluoro-5a-androst-2-en-17b-ol acetate include:

Activity TypeObserved Effects
Anabolic Activity Increased muscle mass
Anti-inflammatory Reduced inflammation
Hormonal Modulation Altered androgen receptor signaling

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